molecular formula C50H52O8P2Ru B1456430 (R)-Rutheniumdiacetate-(DM-SEGPHOS) CAS No. 944450-50-4

(R)-Rutheniumdiacetate-(DM-SEGPHOS)

Katalognummer B1456430
CAS-Nummer: 944450-50-4
Molekulargewicht: 944 g/mol
InChI-Schlüssel: DQDVNUGYAGPIFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“®-Rutheniumdiacetate-(DM-SEGPHOS)” is a compound that involves the use of ®-DM-SEGPHOS, a chiral catalyst and ligand . The empirical formula of ®-DM-SEGPHOS is C46H44O4P2 .


Molecular Structure Analysis

The molecular structure of ®-DM-SEGPHOS is complex, with an empirical formula of C46H44O4P2 . The molecular weight of this compound is 722.79 .


Physical And Chemical Properties Analysis

®-DM-SEGPHOS is a solid at 20 degrees Celsius . It has an optical activity of [α]20/D +60, c = 0.1 in chloroform . The compound is air sensitive and should be stored under inert gas .

Wissenschaftliche Forschungsanwendungen

Diastereo- and Enantioselective Synthesis

  • Carbonyl Syn-Crotylation : (R)-SEGPHOS or (R)-DM-SEGPHOS modified ruthenium complexes have been utilized for diastereo- and enantioselective carbonyl syn-crotylation, demonstrating redox-triggered generation of allylruthenium-aldehyde pairs. This method achieves high levels of syn-diastereo- and enantioselectivity without stoichiometric byproducts, highlighting its efficiency and selectivity for generating complex molecular architectures found in natural products (J. Zbieg, J. Moran, M. Krische, 2011).

Catalytic Activity and Mechanism

  • Chiral-anion-dependent Inversion : Research has demonstrated that the diastereo- and enantioselectivity in carbonyl crotylation can be inverted using a ruthenium catalyst generated in situ from H(2)Ru(CO)(PPh(3))(3), (S)-SEGPHOS, and a TADDOL-derived phosphoric acid. This inversion, which contrasts with the selectivity observed using BINOL-derived phosphate counterions, underscores the versatility of these complexes in synthetic chemistry (E. McInturff, E. Yamaguchi, M. Krische, 2012).

Enantioselective Synthesis

  • Borylative Aromatization : DM-Segphos copper(I) complexes have been shown to catalyze the enantioselective borylation of para-quinone methides, providing a straightforward route to chiral monobenzylic and dibenzylic boronic esters with high enantiomeric ratios. This methodology opens new avenues for synthesizing chiral diaryl derivatives from simple precursors (Carlos Jarava‐Barrera et al., 2015).

Advanced Catalytic Systems

  • New Ruthenium(II) Complexes : Studies on ruthenium(II) complexes featuring bis(oxazolinyl)phenyl ligands have expanded the toolbox for enantioselective hydrogenation and transfer hydrogenation of ketones. These complexes provide a foundation for developing more efficient and selective catalysts in organic synthesis (Jun-Ichi Ito, S. Ujiie, H. Nishiyama, 2009).

Catalytic Efficiency and Selectivity

  • Asymmetric Hydrogenation : The ruthenabicyclic complex RuCl((R)-daipena)((R)-dm-segphos) with potassium tert-butoxide has been employed for the hydrogenation of heterocyclic compounds, achieving S-configured cyclic amino products with high enantiomeric excess. This highlights the complex's high catalytic activity and potential for synthesizing pharmacologically relevant compounds (N. Arai et al., 2013).

Eigenschaften

IUPAC Name

acetic acid;[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDVNUGYAGPIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H52O8P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Rutheniumdiacetate-(DM-SEGPHOS)

CAS RN

944450-49-1
Record name 944450-49-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Rutheniumdiacetate-(DM-SEGPHOS)
Reactant of Route 2
(R)-Rutheniumdiacetate-(DM-SEGPHOS)
Reactant of Route 3
(R)-Rutheniumdiacetate-(DM-SEGPHOS)
Reactant of Route 4
(R)-Rutheniumdiacetate-(DM-SEGPHOS)
Reactant of Route 5
(R)-Rutheniumdiacetate-(DM-SEGPHOS)
Reactant of Route 6
(R)-Rutheniumdiacetate-(DM-SEGPHOS)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.